

Characterization of 2-Bromo-4-ethylphenol: A Comparative 13C NMR Spectroscopy Guide

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Compound of Interest

Compound Name: **2-Bromo-4-ethylphenol**

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This guide provides a comparative analysis of the 13C Nuclear Magnetic Resonance (NMR) spectroscopic data for **2-Bromo-4-ethylphenol** against related phenolic compounds. The inclusion of experimental protocols and a visualization of substituent effects aims to facilitate a deeper understanding of the structural characterization of this compound.

Comparative Analysis of 13C NMR Chemical Shifts

The chemical shifts in 13C NMR spectroscopy are highly sensitive to the electronic environment of each carbon atom. In aromatic systems like phenols, the positions of substituents significantly influence the shielding and deshielding of the ring carbons. This effect is evident when comparing the 13C NMR data of **2-Bromo-4-ethylphenol** with its structural analogs: 4-ethylphenol, 2-bromophenol, and the closely related 2-Bromo-4-methylphenol.

The following table summarizes the experimental 13C NMR chemical shifts for these compounds and provides predicted values for **2-Bromo-4-ethylphenol**. These predictions are derived from established substituent effects and computational models, offering a reliable reference for experimental verification.

Carbon Atom	2-Bromo-4-ethylphenol (Predicted, ppm)	2-Bromo-4-methylphenol (Experimental, ppm) [1][2][3] [4]	4-Ethylphenol (Experimental, ppm) [5][6][7]	2-Bromophenol (Experimental, ppm) [8][9][10] [11]
C-1 (C-OH)	~150.5	150.03	153.05	~152.0
C-2 (C-Br)	~111.0	109.83	136.76	110.3
C-3	~133.0	132.12	115.39	128.9
C-4 (C-Alkyl)	~137.0	129.77	128.98	122.0
C-5	~116.0	115.74	115.39	128.9
C-6	~130.0	131.41	128.98	116.2
-CH ₂ -	~28.0	-	27.98	-
-CH ₃	~15.5	20.19	15.78	-

Experimental Protocol: ¹³C NMR Spectroscopy

This section outlines a standard protocol for acquiring a high-quality ¹³C NMR spectrum of **2-Bromo-4-ethylphenol**.

1. Sample Preparation:

- Accurately weigh approximately 20-50 mg of **2-Bromo-4-ethylphenol**.
- Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d6, DMSO-d6). The choice of solvent can slightly affect chemical shifts.
- Transfer the solution to a standard 5 mm NMR tube.

2. NMR Instrument Setup and Calibration:

- The experiment should be performed on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

- Tune and match the ^{13}C probe according to the manufacturer's instructions.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity, ensuring sharp and symmetrical peaks.

3. Data Acquisition:

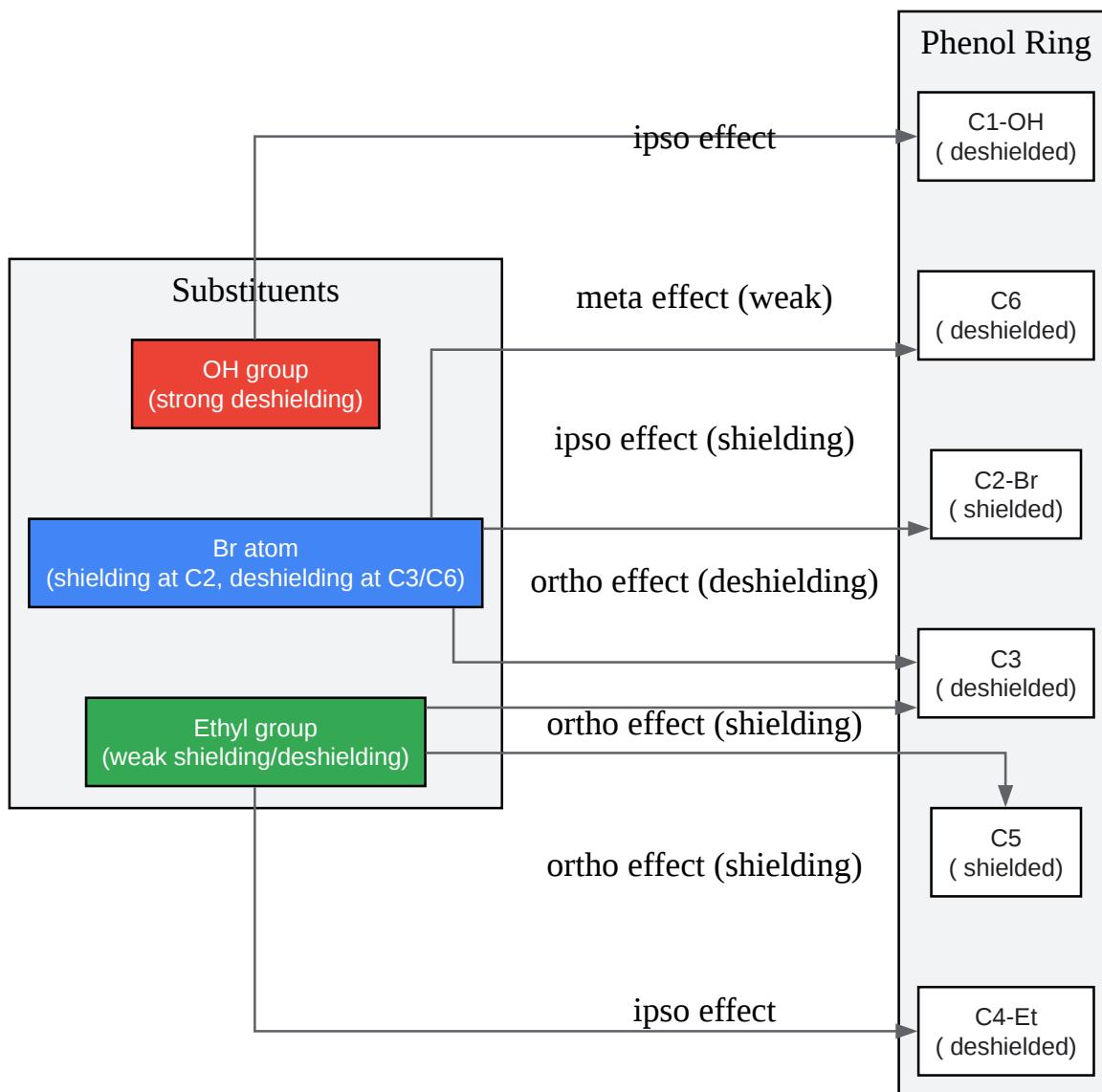
- A standard proton-decoupled ^{13}C NMR pulse sequence (e.g., zgpg30 on Bruker instruments) is typically used.
- Set the spectral width to cover the expected range of chemical shifts for all carbon atoms (e.g., 0-220 ppm).
- The number of scans (NS) should be adjusted to achieve an adequate signal-to-noise ratio. Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) may be necessary.
- A relaxation delay (D1) of 1-2 seconds is generally sufficient for qualitative spectra.

4. Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase the resulting spectrum to obtain pure absorption lineshapes.
- Reference the spectrum. If using CDCl_3 , the solvent peak at 77.16 ppm can be used as a reference. Alternatively, an internal standard such as Tetramethylsilane (TMS) can be used (0 ppm).
- Perform baseline correction to ensure accurate integration and peak picking.

Visualization of Substituent Effects

The following diagram illustrates the influence of the electron-withdrawing bromo group and the electron-donating ethyl group on the ^{13}C NMR chemical shifts of the phenol ring in **2-Bromo-4-ethylphenol**.

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Caption: Substituent influence on ^{13}C chemical shifts.

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